Decanoic acid tert-butyl ester

Description

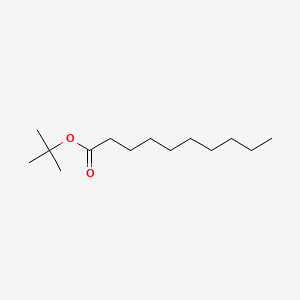

Structure

2D Structure

3D Structure

Properties

CAS No. |

16474-41-2 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

tert-butyl decanoate |

InChI |

InChI=1S/C14H28O2/c1-5-6-7-8-9-10-11-12-13(15)16-14(2,3)4/h5-12H2,1-4H3 |

InChI Key |

IZUZIVIUDTZPFE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OC(C)(C)C |

Canonical SMILES |

CCCCCCCCCC(=O)OC(C)(C)C |

Appearance |

Solid powder |

Other CAS No. |

16474-41-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decanoic acid tert-butyl ester; tert-butyl decanoate; Caprinsaeure-tert-butylester; tert-Butyldecanoat; Decansaeure-tert-butylester. |

Origin of Product |

United States |

Synthetic Methodologies for Decanoic Acid Tert Butyl Ester

Conventional Esterification Approaches

Acid-Catalyzed Fischer Esterification

Fischer-Speier esterification represents a classic acid-catalyzed method for producing esters from carboxylic acids and alcohols. organic-chemistry.org The reaction between decanoic acid and tert-butanol under acidic conditions is reversible and requires careful control to favor the formation of the desired tert-butyl ester. libretexts.org The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. libretexts.orgyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.com

Mechanisms and Optimization Strategies

To drive the equilibrium towards the product, strategies based on Le Chatelier's principle are employed. This can involve using a large excess of one reactant, typically the less expensive tert-butanol, or removing water from the reaction mixture as it forms, for instance, through azeotropic distillation. organic-chemistry.orglibretexts.org

Temperature control is also a critical factor. While heating is necessary to achieve a reasonable reaction rate, excessive temperatures can promote side reactions. For tert-butyl esters, this is particularly important due to the stability of the tert-butyl carbocation.

A significant challenge in the synthesis of tert-butyl esters via acid-catalyzed methods is the propensity of tert-butanol to dehydrate and form isobutylene under acidic and heated conditions. organic-chemistry.org The tert-butyl group is also susceptible to cleavage from the ester product under harsh acidic conditions. To mitigate this, milder acid catalysts and carefully controlled temperatures are necessary. The reaction must be monitored to ensure that conditions are sufficient to promote esterification without causing significant degradation of the alcohol or the product.

Table 1: Key Parameters in Fischer Esterification of Decanoic Acid with tert-Butanol

| Parameter | Importance | Optimization Strategy |

|---|---|---|

| Catalyst | Activates the carboxylic acid for nucleophilic attack. | Use of strong acids like H₂SO₄ or p-TsOH. organic-chemistry.org |

| Temperature | Influences reaction rate and potential side reactions. | Moderate heating to balance rate and prevent tert-butyl group cleavage. |

| Reactant Ratio | Drives the reaction equilibrium towards products. | Use of excess tert-butanol. libretexts.org |

| Water Removal | Prevents reverse reaction (ester hydrolysis). | Azeotropic distillation or use of molecular sieves. organic-chemistry.org |

Steglich Esterification for Acid-Labile Substrates

The Steglich esterification is a notably mild method, making it highly suitable for synthesizing esters from substrates that are sensitive to acid, such as tert-butyl esters. organic-chemistry.org This reaction avoids the harsh acidic conditions of the Fischer method, thereby preventing the formation of isobutylene from tert-butanol. organic-chemistry.org The process generally occurs at room temperature and employs a coupling agent, N,N′-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). wikipedia.org

In this reaction, DCC acts as a dehydrating agent, formally removing a molecule of water from the carboxylic acid and alcohol. wikipedia.org The catalyst, DMAP, is crucial for the efficient formation of esters, especially with sterically hindered alcohols like tert-butanol. organic-chemistry.orgrsc.org DMAP is a more potent nucleophile than the alcohol and accelerates the reaction significantly. rsc.org

The mechanism of the Steglich esterification begins with the reaction of decanoic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgfiveable.me This intermediate is analogous in reactivity to a carboxylic acid anhydride (B1165640). organic-chemistry.org In the absence of a better nucleophile, this intermediate can slowly rearrange into a stable N-acylurea, which is a common side reaction that halts the desired esterification process. organic-chemistry.orgwikipedia.org

However, in the presence of DMAP, the O-acylisourea intermediate is intercepted. DMAP attacks the intermediate to form an acyl-pyridinium species. rsc.orgnih.gov This new intermediate is highly electrophilic and does not undergo the unproductive rearrangement. It then readily reacts with tert-butanol to yield decanoic acid tert-butyl ester and regenerates the DMAP catalyst. organic-chemistry.org The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which can be removed by filtration. wikipedia.org

Table 2: Comparison of Fischer and Steglich Esterification for this compound

| Feature | Fischer Esterification | Steglich Esterification |

|---|---|---|

| Conditions | Acidic, often requires heat. | Mild, typically room temperature. wikipedia.org |

| Reagents | Decanoic acid, tert-butanol, strong acid catalyst (e.g., H₂SO₄). | Decanoic acid, tert-butanol, DCC, DMAP. wikipedia.org |

| Key Intermediate | Protonated carboxylic acid. libretexts.org | O-acylisourea, Acyl-pyridinium species. organic-chemistry.orgrsc.org |

| Byproducts | Water. | Dicyclohexylurea (DCU). wikipedia.org |

| Advantages | Inexpensive reagents, suitable for large scale. masterorganicchemistry.com | High yields for sensitive substrates, avoids acid-catalyzed side reactions. organic-chemistry.orgrsc.org |

| Disadvantages | Risk of tert-butyl group cleavage, reversible reaction. organic-chemistry.org | More expensive reagents, removal of DCU byproduct. |

Advanced and Green Synthetic Protocols

The development of advanced and green synthetic protocols for the production of this compound has been driven by the need for more sustainable chemical manufacturing processes. These methods aim to minimize the environmental impact while maximizing reaction efficiency and product yield.

Solid Acid Catalysis in Esterification

The use of solid acid catalysts in the esterification of decanoic acid with tert-butanol represents a significant advancement over traditional homogeneous acid catalysts. These heterogeneous catalysts offer numerous advantages, including ease of separation from the reaction mixture, reduced corrosion issues, and the potential for regeneration and reuse.

Sulfonated carbon-based catalysts and ion-exchange resins are prominent examples of solid acids employed in esterification reactions. Sulfonated activated carbon (AC-SO3H) has demonstrated notable catalytic activity in the esterification of decanoic acid. In a comparative study, AC-SO3H, with a sulfonic acid group (-SO3H) density of 0.64 mmol·g⁻¹, exhibited a higher conversion of decanoic acid (52%) after 10 hours compared to the commercial solid acid catalysts Amberlyst-15 (36%) and Nafion NR50 (17%) under the same reaction conditions with ethanol. nih.gov This enhanced activity is attributed to the large specific surface area and mesoporous structure of the activated carbon, which facilitates the access of bulky molecules to the catalytic sites.

| Catalyst | -SO3H Density (mmol·g⁻¹) | Specific Surface Area (m²·g⁻¹) | Decanoic Acid Conversion (%) (10 hours, with ethanol) |

|---|---|---|---|

| Sulfonated Activated Carbon (AC-SO3H) | 0.64 | 602 | 52 |

| Amberlyst-15 | 4.60 | - | 36 |

| Nafion NR50 | - | - | 17 |

Studies have demonstrated the excellent reusability of sulfonated carbon catalysts and ion-exchange resins. For instance, a sulfonated carbon-based catalyst derived from waste newspaper showed stable performance for five consecutive cycles in the hydrolysis of cellulose. aip.org Similarly, Amberlyst-15 has been shown to be reusable for multiple cycles in the esterification of fatty acids with minimal loss of activity. aip.orgmatec-conferences.org This reusability not only reduces the consumption of the catalyst but also minimizes the generation of acidic waste streams, making the process more environmentally friendly.

Microwave-Assisted Esterification Techniques

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including esterification. This technique offers a more efficient and faster alternative to conventional heating methods.

The application of microwave energy in the synthesis of this compound can lead to significantly enhanced reaction kinetics and improved product yields. While direct studies on microwave-assisted synthesis of this specific ester are limited, research on similar systems, such as the ultrasound-assisted synthesis of tert-butyl esters of fatty acids, provides strong evidence of the benefits. Ultrasound, like microwaves, uses energy to accelerate reactions. In one study, the ultrasound-assisted esterification of capric (decanoic) acid with tert-butanol was completed in just 15 minutes at room temperature, with a yield of 85%. In contrast, the conventional heating method required 120 minutes at 67-70°C to achieve a yield of 81%. biointerfaceresearch.com This demonstrates a dramatic reduction in reaction time and energy consumption.

Microwave-assisted organic synthesis is known to provide rapid and uniform heating of the reaction mixture, which can lead to higher reaction rates and selectivities. jiangnan.edu.cn The direct interaction of microwaves with the polar molecules in the reaction mixture results in efficient energy transfer, often leading to localized superheating that can accelerate the reaction beyond what is achievable with conventional heating.

| Parameter | Conventional Method | Ultrasound-Assisted Method |

|---|---|---|

| Reaction Time | 120 minutes | 15 minutes |

| Temperature | 67-70°C | Room Temperature |

| Yield | 81% | 85% |

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis, or biocatalysis, offers a highly selective and environmentally friendly route to the production of esters. Lipases are the most commonly used enzymes for esterification reactions due to their ability to function in non-aqueous environments and their broad substrate specificity.

The use of lipases for the synthesis of this compound is a promising green alternative to chemical catalysis. Lipases, such as the immobilized Candida antarctica lipase B (commonly known as Novozym 435), are highly efficient catalysts for the esterification of fatty acids with a variety of alcohols, including tert-butanol. unlp.edu.ardtu.dknih.gov The reactions are typically carried out under mild conditions, which minimizes the formation of byproducts and reduces energy consumption.

Tert-butanol is often used as a solvent in lipase-catalyzed reactions as it can enhance the solubility of polar substrates and improve enzyme stability. researchgate.net Research has shown that the synthesis of glucose fatty acid esters in tert-butanol using immobilized lipases is a viable process. dtu.dk While specific kinetic data for the enzymatic synthesis of this compound is not extensively reported, the principles of lipase-catalyzed esterification of fatty acids in the presence of tert-butanol are well-established.

The enzymatic approach offers several advantages, including high specificity, which can reduce the need for protection and deprotection steps in complex syntheses, and the use of a renewable and biodegradable catalyst.

Immobilized Lipases (e.g., Candida antarctica Lipase B) in Solvent-Free Systems

The use of immobilized lipases, particularly Candida antarctica lipase B (CALB), presents a green and selective approach for ester synthesis. In solvent-free systems, the enzyme catalyzes the direct esterification of decanoic acid with tert-butanol. This method avoids the use of hazardous organic solvents, simplifying product purification and reducing environmental impact. Research in this area focuses on optimizing reaction conditions such as temperature, substrate molar ratio, and enzyme loading to maximize the yield of this compound. While the bulky nature of tert-butanol can present steric hindrance, the high activity and stability of immobilized CALB make it a viable catalyst for this transformation.

One study on the synthesis of fluphenazine decanoate utilized CALB for the esterification of decanoic acid, highlighting the enzyme's utility in synthesizing decanoate esters in a greener, atom-economical process that avoids corrosive chemicals. researchgate.net

Regioselectivity and Substrate Specificity in Lipase-Catalyzed Reactions

The regioselectivity of lipases is a critical factor in their application, particularly when multiple hydroxyl groups are present in the alcohol substrate. CALB is generally regarded as non-regiospecific, though it can exhibit sn-1,3 regiospecificity in certain reactions, such as the interesterification of triacylglycerols. nih.gov In the context of synthesizing this compound from decanoic acid and tert-butanol, regioselectivity is not a factor as tert-butanol possesses only one hydroxyl group.

Substrate specificity, however, is highly relevant. CALB exhibits a preference for short- to medium-chain fatty acids. rsc.org While decanoic acid falls into this category, the enzyme's activity is significantly influenced by the alcohol's structure. Tertiary alcohols like tert-butanol are generally poor substrates for many lipases due to steric hindrance around the active site. nih.gov This can result in lower reaction rates and yields compared to reactions with primary or secondary alcohols. Molecular modeling studies have provided insights into the stereospecificity pocket of CALB, explaining its high selectivity towards certain secondary alcohols, which by extension helps to understand the challenges with bulky tertiary alcohols. researchgate.net Despite these challenges, CALB has been successfully used in the esterification of adipic acid with tert-butanol, achieving a maximum yield of 39.1%, indicating that the reaction is feasible, albeit potentially less efficient than with less hindered alcohols. nih.gov

Solvent-Free and Base-Free Synthesis through Electromagnetic Milling

A novel and environmentally benign approach for the synthesis of tert-butyl esters involves the use of electromagnetic milling. rsc.orgthieme-connect.de This mechanochemical method utilizes electromagnetic energy to facilitate the reaction between a carboxylic acid and di-tert-butyl dicarbonate ((Boc)2O), which serves as the tert-butyl source, in the absence of any solvent or base. rsc.orgthieme-connect.de

The process is conducted in a milling vessel containing ferromagnetic rods. A high-speed rotating magnetic field magnetizes and charges these rods, which then act as the grinding media. rsc.orgthieme-connect.de This magnetization is believed to play a crucial role in activating the chemical bonds of the reactants, promoting the esterification reaction under neutral conditions and without the need for external heating. rsc.orgthieme-connect.de This green and sustainable method is particularly advantageous for synthesizing or modifying sensitive molecules. rsc.orgthieme-connect.de

Table 1: Examples of Solvent-Free Synthesis of Tert-Butyl Esters via Electromagnetic Milling This table is interactive. Users can sort columns by clicking on the headers.

| Carboxylic Acid | Product | Yield (%) |

|---|---|---|

| Benzoic Acid | Tert-butyl benzoate | 95 |

| 4-Nitrobenzoic Acid | Tert-butyl 4-nitrobenzoate | 92 |

| Cinnamic Acid | Tert-butyl cinnamate | 90 |

| Ibuprofen | Tert-butyl ibuprofen | 88 |

Data sourced from studies on electromagnetic milling for tert-butyl ester synthesis.

tert-Butylation via Bis(trifluoromethanesulfonyl)imide

A powerful and efficient method for the tert-butylation of carboxylic acids, including those with various functional groups, utilizes bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst. thieme-connect.deorganic-chemistry.org In this procedure, the carboxylic acid is treated with a catalytic amount of Tf2NH in tert-butyl acetate, which acts as both the solvent and the tert-butylating agent. thieme-connect.deorganic-chemistry.org

This method is noted for its mild reaction conditions and significantly faster reaction times and higher yields compared to conventional methods. thieme-connect.deorganic-chemistry.org The versatility of this approach has been demonstrated with a wide range of carboxylic acids, including those containing ketone and bromide functionalities, which are successfully converted to their corresponding tert-butyl esters in high yields. organic-chemistry.org

Table 2: Yields of Tert-Butylation of Various Carboxylic Acids using Tf2NH This table is interactive. Users can sort columns by clicking on the headers.

| Carboxylic Acid | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| Hydrocinnamic Acid | 2 | 76 |

| 4-Oxo-4-phenylbutanoic Acid | 5 | 79 |

| 4-Bromobenzoic Acid | 10 | 66 |

| Benzoic Acid | 5 | 55 |

Yields are for the isolated tert-butyl ester product. thieme-connect.de

Transesterification Pathways

Base-Catalyzed Transesterification Mechanisms

Base-catalyzed transesterification is a widely used method for converting one ester into another. nih.gov In the context of producing this compound, a simple ester of decanoic acid, such as methyl decanoate, would be reacted with tert-butanol in the presence of a strong base.

The mechanism proceeds through a nucleophilic acyl substitution pathway. The strong base, typically a hydroxide or an alkoxide, deprotonates the tert-butanol to form the more nucleophilic tert-butoxide ion. youtube.comsemanticscholar.org This tert-butoxide then attacks the electrophilic carbonyl carbon of the starting decanoate ester. youtube.comsemanticscholar.org This results in the formation of a tetrahedral intermediate. youtube.comsemanticscholar.org The intermediate then collapses, expelling the original alkoxide group (e.g., methoxide) as a leaving group and forming the desired this compound. youtube.comsemanticscholar.org

To drive the reaction to completion, it is often necessary to use a large excess of tert-butanol or to remove the lower-boiling alcohol byproduct (e.g., methanol) from the reaction mixture. nih.gov

Substrate Scope and pH Control Considerations

The success of base-catalyzed transesterification is highly dependent on the reaction conditions, including the choice of substrates and control of pH. The substrate scope for the starting ester is generally broad, though the reaction is sensitive to the presence of free fatty acids and water. researchgate.net These can react with the base catalyst to form soaps, which can complicate the reaction and product purification. dntb.gov.ua Therefore, the starting decanoate ester should be of high purity.

Control of pH is critical. The reaction requires a basic environment to generate the nucleophilic alkoxide. semanticscholar.org However, excessively high pH can promote saponification of the ester product. The presence of water must be minimized to prevent hydrolysis of the ester, which would reverse the reaction and reduce the yield. semanticscholar.org While specific optimal pH values for the transesterification of decanoic acid esters to the tert-butyl ester are not widely reported, the general principle is to maintain anhydrous and sufficiently basic conditions to facilitate the reaction without causing significant side reactions. The choice of base, such as sodium hydroxide, potassium hydroxide, or sodium methoxide, can influence the reaction rate and yield. semanticscholar.org

Alpha-Alkylation of Unactivated Esters

The alpha-alkylation of unactivated esters provides a direct method for the synthesis of more complex esters from simpler precursors. This strategy involves the deprotonation of the α-carbon (the carbon atom adjacent to the carbonyl group) of an ester to form a nucleophilic enolate, which then undergoes a substitution reaction with an electrophilic alkylating agent. For the synthesis of this compound, this methodology would typically employ tert-butyl acetate as the starting ester and an eight-carbon alkyl halide as the alkylating agent.

The alkylation of simple, unactivated esters like tert-butyl acetate requires the use of a strong, non-nucleophilic base to ensure complete and irreversible formation of the ester enolate. Lithium diisopropylamide (LDA) is a commonly employed base for this purpose. The reaction proceeds via a two-step mechanism:

Enolate Formation: Tert-butyl acetate is treated with a slight excess of LDA in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), at a low temperature (e.g., -78 °C). The LDA selectively removes a proton from the α-carbon of the ester, forming the corresponding lithium enolate. This enolate is a potent nucleophile.

Nucleophilic Substitution (SN2 Reaction): An appropriate eight-carbon alkylating agent, such as 1-bromooctane or 1-iodooctane, is then added to the solution containing the enolate. The enolate attacks the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming the new carbon-carbon bond. This step results in the formation of this compound.

The success of this reaction is contingent upon several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent. Primary alkyl halides are preferred as they are more reactive in SN2 reactions and less prone to competing elimination reactions libretexts.org.

An alternative approach involves the use of transition metal catalysis. For instance, an iridium-catalyzed alpha-alkylation of acetates has been reported, which can be adapted for this synthesis nih.gov. In such a method, a catalyst system, such as [IrCl(cod)]2, in the presence of a base like potassium tert-butoxide (tert-BuOK), can facilitate the coupling of tert-butyl acetate with an eight-carbon primary alcohol nih.gov.

Below is an interactive data table summarizing the typical components and conditions for the LDA-mediated alpha-alkylation synthesis of this compound.

| Reactant/Reagent | Role | Typical Molar Equivalent | Notes |

| tert-Butyl acetate | Starting Ester | 1.0 | Must be anhydrous. |

| Lithium diisopropylamide (LDA) | Strong Base | 1.1 - 1.2 | Used to form the ester enolate. |

| 1-Bromooctane | Alkylating Agent | 1.0 - 1.1 | A primary alkyl halide is crucial for an efficient SN2 reaction. |

| Tetrahydrofuran (THF) | Solvent | - | Must be anhydrous and aprotic. |

| -78 °C | Reaction Temperature | - | For enolate formation to minimize side reactions. |

| Room Temperature | Reaction Temperature | - | For the SN2 alkylation step. |

Mechanistic Investigations and Reaction Kinetics

Detailed Reaction Mechanisms of Esterification

The esterification of a carboxylic acid with an alcohol is a reversible reaction that typically requires an acid catalyst to proceed at a reasonable rate. masterorganicchemistry.com The formation of decanoic acid tert-butyl ester from decanoic acid and tert-butanol follows a well-established nucleophilic acyl substitution pathway.

Acid-catalyzed esterification, known as the Fischer esterification, proceeds through a multi-step mechanism often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation: The process begins with the protonation of the carbonyl oxygen of decanoic acid by an acid catalyst (e.g., H₂SO₄). libretexts.orgresearchgate.net This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. oregonstate.edulibretexts.org

Nucleophilic Addition: The alcohol, in this case, tert-butanol, acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. libretexts.org

Deprotonation/Protonation: A proton is transferred from the oxonium ion (the former alcohol group) to one of the hydroxyl groups. masterorganicchemistry.commasterorganicchemistry.com This intramolecular proton transfer converts a hydroxyl group into a better leaving group (water). oregonstate.edu

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: The final step is the deprotonation of the resulting protonated ester by a base (like water or the conjugate base of the catalyst) to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

All steps in the Fischer esterification are reversible. The reaction is typically driven to completion by using an excess of one reactant (usually the alcohol) or by removing water as it is formed. masterorganicchemistry.com

A key feature of nucleophilic acyl substitution reactions is the formation of a tetrahedral intermediate. oregonstate.edumasterorganicchemistry.com When the nucleophile (tert-butanol) attacks the electrophilic carbonyl carbon of the protonated decanoic acid, the hybridization of the carbon atom changes from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.org

This intermediate is generally unstable and is not an isolable compound. oregonstate.edu It can either revert to the starting materials by eliminating the incoming nucleophile or proceed to the products by eliminating the leaving group (water, in the case of esterification). oregonstate.edumasterorganicchemistry.com The fate of the tetrahedral intermediate is determined by the relative leaving group abilities of the substituents attached to the central carbon. In an acidic medium, the hydroxyl group is protonated to form water, a much better leaving group than the alkoxide of tert-butanol, thus favoring the forward reaction to form the ester. oregonstate.edu The existence of this intermediate has been supported by experiments such as oxygen-18 labeling studies in ester hydrolysis. masterorganicchemistry.com

Kinetic Studies in this compound Formation and Related Systems

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. While specific kinetic data for this compound is not extensively published, valuable information can be drawn from studies on related tert-butyl esters and general esterification reactions.

Catalysts are crucial for achieving practical rates of esterification, particularly for producing sterically hindered esters like tert-butyl esters. asianpubs.org The reaction rate is typically proportional to the concentrations of the carboxylic acid, the alcohol, and the acid catalyst. publish.csiro.au

Homogeneous Catalysis: Strong mineral acids like sulfuric acid and hydrochloric acid are common homogeneous catalysts that significantly accelerate the reaction. researchgate.netthieme.de

Heterogeneous Catalysis: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), zeolites, and supported heteropolyacids, offer advantages like easier separation from the reaction mixture and potential for reuse. asianpubs.orgresearchgate.net For instance, Amberlyst 15 has been effectively used in the esterification of decanoic acid. researchgate.netresearchgate.net The use of a catalyst is essential, as uncatalyzed reactions are extremely slow; in one study, the uncatalyzed conversion for butyl acetate formation was only 15% after 3 hours, compared to 55% for the catalyzed reaction which had already reached equilibrium. ijert.org

The table below shows the effect of different catalysts on the esterification of various carboxylic acids with alcohols.

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Conversion/Yield | Source |

| Acetic Acid | tert-Butanol | Silicotungstic acid on bentonite | 110 | 87.2% | asianpubs.org |

| Phenylacetic Acid | tert-Butanol | DMAP | - | 45% | researchgate.net |

| Cinnamic Acid | tert-Butanol | DMAP | - | 60% | researchgate.net |

| Decanoic Acid | Butanol/Methanol | Amberlyst 15 | 85 | High Conversion | researchgate.net |

Interactive Data Table: Effect of Catalysis on Esterification

The hydrolysis of esters, the reverse of esterification, is also subject to acid catalysis. The kinetics of tert-butyl ester hydrolysis are particularly interesting because they can proceed through different mechanisms compared to esters of primary or secondary alcohols. Due to the stability of the tertiary carbocation, tert-butyl esters often hydrolyze via an AAL1 mechanism (acid-catalyzed, alkyl-oxygen bond cleavage, unimolecular), especially in highly aqueous solvents. publish.csiro.auoup.com This involves the formation of a stable tert-butyl carbocation as the rate-determining step. oup.comyoutube.com

In contrast, esters of less hindered alcohols typically hydrolyze via an AAC2 mechanism (acid-catalyzed, acyl-oxygen bond cleavage, bimolecular), which involves the attack of water on the protonated carbonyl group. publish.csiro.au Some tert-butyl esters, like tert-butyl acetate, can undergo hydrolysis by both mechanisms simultaneously. publish.csiro.au

The table below presents kinetic data for the hydrolysis of various tert-butyl esters.

| Ester | Conditions | Rate Constant | Activation Energy (kJ/mol) | Mechanism | Source |

| tert-Butyl Acetate | Acid-catalyzed in water | k = 10¹⁶.¹ exp(-27500/RT) s⁻¹ l mol⁻¹ | 115 (27.5 kcal/mol) | AAL1 | publish.csiro.au |

| tert-Butyl Acetate | Acid-catalyzed in water | k = 10⁷.⁹ exp(-17300/RT) s⁻¹ l mol⁻¹ | 72.3 (17.3 kcal/mol) | AAC2 | publish.csiro.au |

| tert-Butyl Formate | Acid-catalyzed (pH < 5) | kA = (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ | 59 ± 4 | AAC2 | oup.comusgs.gov |

| tert-Butyl Formate | Neutral (pH 5-7) | kN = (1.0 ± 0.2) × 10⁻⁶ s⁻¹ | 78 ± 5 | - | oup.comusgs.gov |

| tert-Butyl Formate | Base-catalyzed (pH > 7) | kB = 1.7 ± 0.3 M⁻¹s⁻¹ | 88 ± 11 | - | usgs.gov |

Interactive Data Table: Hydrolysis Kinetics of tert-Butyl Esters

Steric hindrance plays a critical role in the kinetics of esterification. The bulky tert-butyl group in both tert-butanol and the resulting this compound significantly influences the reaction rate. khanacademy.org

On the Alcohol: The large size of the tert-butyl group hinders the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid. pressbooks.publearncbse.in This steric repulsion increases the activation energy of the nucleophilic addition step, slowing down the reaction compared to esterification with less hindered primary alcohols like methanol or butanol. technoarete.orgmdpi.com It is often difficult to prepare tert-butyl esters via standard Fischer esterification due to the high reactivity of tert-butanol towards acid-catalyzed dehydration to isobutylene. asianpubs.org

On the Carboxylic Acid: Similarly, increasing the steric bulk of the carboxylic acid's alkyl chain can also decrease the reaction rate. technoarete.org However, in the case of decanoic acid, the long, unbranched chain does not present significant steric hindrance near the reactive carboxyl group. The primary steric challenge in forming this compound comes from the tertiary alcohol.

Studies comparing the esterification rates of different carboxylic acids and alcohols consistently show that increasing steric bulk near the reaction center leads to a decrease in the reaction rate. learncbse.intechnoarete.org

Thermo-Kinetic Investigations

Extensive literature searches did not yield specific experimental thermo-kinetic studies conducted directly on this compound. While the thermal decomposition of other related compounds, such as various tert-butyl esters and other long-chain esters, has been investigated, detailed research findings, including kinetic parameters and data tables for this compound, are not available in the reviewed scientific literature.

Generally, the gas-phase thermal decomposition of tert-butyl esters of carboxylic acids is known to proceed via a unimolecular elimination reaction, often referred to as a retro-ene reaction. This pathway involves a cyclic six-membered transition state, leading to the formation of the corresponding carboxylic acid and isobutene.

The reaction rate and activation energy for this type of decomposition are influenced by the structure of the carboxylic acid. However, without direct experimental investigation of this compound, it is not possible to provide specific and accurate thermo-kinetic data, such as Arrhenius parameters (pre-exponential factor and activation energy) or rate constants at various temperatures.

Therefore, no data tables with detailed research findings on the thermo-kinetics of this compound can be presented.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic methods are essential for separating decanoic acid tert-butyl ester from reaction mixtures, byproducts, or impurities, allowing for its purification and accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Method development involves optimizing several parameters to achieve high resolution and sensitivity.

A typical GC-MS method for analyzing fatty acid esters involves injecting the sample into a heated port where it is vaporized. unipi.it The vapor is then carried by an inert gas (such as helium) through a capillary column. unipi.it For fatty acid esters, a non-polar or medium-polarity column, such as one with a stationary phase of 5% diphenyl-95% dimethylpolysiloxane, is often employed. unipi.it

The oven temperature is programmed to ramp up gradually, which allows for the separation of compounds based on their boiling points and interactions with the stationary phase. For instance, a program might start at a lower temperature and increase at a set rate (e.g., 20 °C/min) to a final, higher temperature, ensuring that all components, including the target ester, are eluted from the column. mdpi.com

As the separated components exit the column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact, causing them to fragment into characteristic patterns. mdpi.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint. The mass spectrum for butyl decanoate, a related compound, would show characteristic fragments that can be used for its identification. researchgate.net For this compound, one would expect to see a molecular ion peak corresponding to its molecular weight, as well as fragment ions characteristic of the tert-butyl group and the decanoate chain.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis of compounds that may not be sufficiently volatile for GC. For esters like this compound, a reversed-phase HPLC method is commonly employed. sielc.com

In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The mobile phase typically consists of a mixture of solvents, such as acetonitrile and water. nih.gov By adjusting the ratio of these solvents (gradient elution), the retention time of the compound can be controlled to achieve optimal separation from other components in the sample.

Detection is often performed using an ultraviolet (UV) detector, although esters without a strong chromophore may require detection at a low wavelength (e.g., 210 nm). For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte in the sample is then compared to this curve to determine its concentration. This method allows for the precise and accurate quantification of this compound in various matrices.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of the atoms in this compound.

In the ¹H NMR spectrum, the nine protons of the tert-butyl group are chemically equivalent and therefore appear as a single, prominent singlet. acdlabs.comchegg.com The protons on the long alkyl chain of the decanoic acid moiety would appear as a series of multiplets further downfield.

In the ¹³C NMR spectrum, each carbon atom in a unique chemical environment gives a distinct signal. This allows for the identification of the carbonyl carbon of the ester group, the quaternary and methyl carbons of the tert-butyl group, and the individual carbons of the decanoate chain. youtube.com

The chemical shifts (δ) in NMR are highly characteristic of specific functional groups. For this compound, the tert-butyl and ester carbonyl groups have predictable chemical shift ranges.

tert-Butyl Group: In ¹H NMR, the nine equivalent protons of the tert-butyl group typically produce a sharp singlet in the range of 1.2 to 1.5 ppm. acdlabs.comnih.gov In ¹³C NMR, the three equivalent methyl carbons of the tert-butyl group show a resonance between 20 and 42 ppm, while the quaternary carbon appears further downfield. acdlabs.com

Ester Carbonyl Group: The carbonyl carbon of an ester is highly deshielded and appears in a characteristic region of the ¹³C NMR spectrum, typically between 170 and 185 ppm. libretexts.orglibretexts.org This distinct signal is a key identifier for the ester functional group.

Table 1: Predicted NMR Chemical Shifts for Key Groups in this compound

| Group | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| tert-Butyl Protons (-C(CH₃)₃) | ¹H | 1.2 - 1.5 | Singlet (s) |

| Ester Carbonyl Carbon (-C=O) | ¹³C | 170 - 185 | N/A |

| tert-Butyl Methyl Carbons (-C(CH₃)₃) | ¹³C | 20 - 42 | N/A |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Esters exhibit several characteristic absorption bands. spectroscopyonline.com

The most prominent feature in the FTIR spectrum of this compound is the strong carbonyl (C=O) stretching vibration, which for aliphatic esters typically appears in the range of 1735-1750 cm⁻¹. orgchemboulder.comlibretexts.org A study on tert-butyl esters of higher fatty acids, including capric (decanoic) acid, identified this characteristic band at 1743 cm⁻¹. researchgate.net

Additionally, the spectrum will show two distinct C-O stretching vibrations. These bands, often found in the 1000-1300 cm⁻¹ region, are also characteristic of the ester group. orgchemboulder.com The spectrum will also feature C-H stretching vibrations just below 3000 cm⁻¹ corresponding to the alkyl chains of the decanoate and tert-butyl groups.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |

Integration of Multi-Spectroscopic Methods for Comprehensive Characterization

A complete structural confirmation of this compound is achieved by combining the complementary information obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. This integrated approach allows for a cross-verification of structural features, leading to a definitive characterization of the molecule.

The process begins with an elemental analysis and mass spectrometry to determine the molecular formula and weight. High-resolution mass spectrometry can provide the exact mass, which helps in confirming the elemental composition. The fragmentation pattern observed in the mass spectrum offers initial clues about the structural components, such as the presence of the stable tert-butyl cation.

Subsequently, IR spectroscopy is utilized to identify the functional groups present in the molecule. The characteristic strong absorption band of the ester carbonyl group is a key indicator. This information is then correlated with the chemical shifts observed in the ¹³C NMR spectrum, which provides information about the different carbon environments within the molecule, confirming the presence of the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the carbons of the decanoate chain.

Finally, ¹H NMR spectroscopy provides detailed information about the proton environments and their connectivity. The integration of the signals confirms the number of protons in each environment, and the splitting patterns reveal the neighboring protons, allowing for the complete assembly of the molecular structure. The distinct singlet of the tert-butyl protons is a hallmark of this ester.

By integrating the data from these diverse spectroscopic methods, a detailed and unambiguous structural elucidation of this compound is achieved, leaving no ambiguity about its chemical identity.

Spectroscopic Data Summary

| Spectroscopic Technique | Observed Data and Interpretation |

| ¹H NMR | Provides information on the chemical environment of protons. The spectrum of this compound is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. Other signals will correspond to the protons of the long alkyl chain of the decanoic acid moiety. |

| ¹³C NMR | Reveals the different carbon environments in the molecule. Key signals would include the carbonyl carbon of the ester group, the quaternary carbon and the methyl carbons of the tert-butyl group, and the various methylene carbons of the decanoate chain. |

| IR Spectroscopy | Identifies the functional groups present. A strong, characteristic absorption band for the C=O stretching vibration of the ester group is expected around 1743 cm⁻¹ spectrabase.com. |

| Mass Spectrometry | Determines the molecular weight and provides information on the fragmentation pattern. A prominent peak corresponding to the stable tert-butyl cation (m/z = 57) is a characteristic feature in the mass spectrum of tert-butyl esters chemicalbook.com. |

Detailed Research Findings

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The nine protons of the tert-butyl group are chemically equivalent and shielded, and are expected to produce a sharp singlet in the upfield region of the spectrum, typically between δ 1.0 and 1.5 ppm. The protons on the α-carbon of the decanoate chain (next to the carbonyl group) would appear as a triplet at around δ 2.2 ppm. The other methylene protons of the decanoate chain would produce a complex multiplet in the region of δ 1.2-1.6 ppm, and the terminal methyl group would appear as a triplet around δ 0.9 ppm.

¹³C NMR: The carbonyl carbon of the ester is expected to resonate in the downfield region, typically around 170-175 ppm. The quaternary carbon of the tert-butyl group would appear around 80 ppm, and the methyl carbons of the tert-butyl group would have a chemical shift in the range of 25-30 ppm. The carbons of the decanoate chain would show a series of signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ester. Research on the FT-IR spectra of t-butyl esters of higher fatty acids, including capric (decanoic) acid, has identified this characteristic band at approximately 1743 cm⁻¹ spectrabase.com. Other expected absorptions would include C-H stretching vibrations for the alkyl groups around 2850-2960 cm⁻¹ and C-O stretching vibrations in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are essential for understanding the three-dimensional structure of decanoic acid tert-butyl ester. The molecule's flexibility, stemming from the long decyl chain, and the steric bulk of the tert-butyl group give rise to numerous possible conformations (spatial arrangements of atoms). Conformational analysis aims to identify the most stable of these structures, known as conformers, and to determine their relative energies.

The process typically involves a systematic search of the molecule's potential energy surface. Various levels of theory can be employed, with Density Functional Theory (DFT) offering a good balance of accuracy and computational cost for molecules of this size. nih.gov Functionals such as B3LYP, often paired with dispersion corrections (e.g., B3LYP-D3), and M06-2X are commonly used with basis sets like 6-311+G(2df,2p) to accurately calculate the energies of optimized geometries. nih.gov The analysis reveals the preferred orientations of the alkyl chain and the ester group, which are governed by a delicate balance of steric hindrance and weak intramolecular interactions. For instance, calculations can quantify the energetic preference for an extended (linear) decyl chain versus a more compact, folded conformation.

| Conformer | Description | Computational Method | Relative Energy (kcal/mol) |

| A | Fully extended decyl chain | M06-2X/6-311+G(2df,2p) | 0.00 (Reference) |

| B | Gauche bend near C4-C5 | M06-2X/6-311+G(2df,2p) | +0.85 |

| C | Folded "hairpin" structure | M06-2X/6-311+G(2df,2p) | +3.20 |

| D | Rotation around C-O ester bond | M06-2X/6-311+G(2df,2p) | +5.50 |

Note: The data in this table is hypothetical and for illustrative purposes.

Density Functional Theory (DFT) in Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the mechanisms of chemical reactions, such as the formation of this compound via Fischer esterification. By mapping the reaction's potential energy surface, DFT can elucidate the step-by-step pathway from reactants to products. rsc.orgnih.gov

| Species | Description | Computational Method | Relative Free Energy (kcal/mol) |

| R | Reactants (Decanoic acid + protonated tert-butanol) | B3LYP/aug-cc-pVTZ | 0.00 |

| TS1 | Transition state for nucleophilic attack | B3LYP/aug-cc-pVTZ | +15.2 |

| INT | Tetrahedral Intermediate | B3LYP/aug-cc-pVTZ | +4.5 |

| TS2 | Transition state for water elimination | B3LYP/aug-cc-pVTZ | +18.9 |

| P | Products (this compound + water) | B3LYP/aug-cc-pVTZ | -5.8 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of DFT in elucidating a reaction pathway.

Molecular Dynamics Simulations for Mechanistic Insights

While quantum mechanics describes the electronic structure and reactivity, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. For this compound, MD simulations provide mechanistic insights into its behavior in various environments, such as in bulk solution or at interfaces. acs.org

Using classical force fields (e.g., OPLS, CHARMM), which approximate the potential energy of the system, MD can simulate systems containing thousands of molecules for nanoseconds or longer. acs.org Such simulations can reveal how molecules of this compound aggregate in a nonpolar solvent or how they orient themselves at an oil-water interface, driven by the hydrophobic decyl tail and the more polar ester headgroup. nih.gov These simulations can quantify important properties like diffusion coefficients, radial distribution functions to show local structuring, and the potential of mean force for processes like moving a molecule across an interface.

| Simulation System | Key Insight | Calculated Property |

| Bulk liquid ester | Understanding of intermolecular forces and packing | Cohesive energy density, Diffusion coefficient |

| Ester at oil-water interface | Preferred orientation and interfacial tension reduction | Molecular tilt angle, Interfacial tension |

| Ester in aqueous solution | Aggregation behavior and micelle formation | Cluster size analysis, Radial distribution function |

Note: This table illustrates the types of insights that can be gained from MD simulations.

Kinetic Modeling and Prediction of Reaction Outcomes

Kinetic modeling combines theoretical principles with experimental data to create mathematical models that can predict the rate of a chemical reaction under different conditions. For the synthesis of this compound, kinetic models are crucial for process optimization, allowing for the prediction of reaction yield and time. mdpi.com

These models are often based on proposed reaction mechanisms, with parameters refined by fitting to experimental data. oup.com For esterification, a common approach is to use a pseudo-homogeneous model where the reaction rate depends on the concentrations of the carboxylic acid, alcohol, and catalyst. researchgate.net The rate constants in these models are temperature-dependent, typically following the Arrhenius equation. Activation energies derived from DFT calculations can provide a valuable starting point for these models. d-nb.info More advanced models may also incorporate activity coefficients to account for the non-ideal behavior of the reaction mixture, providing more accurate predictions across a wider range of concentrations and solvent conditions. acs.org

| Parameter | Symbol | Description | Hypothetical Value |

| Forward Rate Constant (at 353 K) | k_f | Rate constant for the esterification reaction | 0.015 L/(mol·min) |

| Reverse Rate Constant (at 353 K) | k_r | Rate constant for the hydrolysis reaction | 0.004 L/(mol·min) |

| Activation Energy (Forward) | E_a,f | Energy barrier for the forward reaction | 55 kJ/mol |

| Pre-exponential Factor (Forward) | A_f | Frequency factor for the forward reaction | 1.2 x 10^6 L/(mol·min) |

| Equilibrium Constant (at 353 K) | K_eq | Ratio of forward to reverse rate constants (k_f/k_r) | 3.75 |

Note: The data in this table is hypothetical, representing typical parameters in a kinetic model for an esterification reaction.

Q & A

Q. What are the common synthetic routes for preparing decanoic acid tert-butyl ester, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification reactions. A standard method involves reacting decanoic acid with tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) . To optimize efficiency, anhydrous conditions and controlled temperatures (e.g., 60–80°C) are critical to minimize side reactions like tert-butyl group cleavage. Advanced purification techniques, such as column chromatography or fractional distillation, ensure high purity (>95%) .

Q. What analytical methods are recommended for characterizing this compound, and what parameters ensure accuracy?

Gas chromatography-mass spectrometry (GC-MS) is widely used for volatile ester analysis. For this compound, a DB-5MS column (30 m × 0.25 mm ID) with helium carrier gas (1 mL/min) and a temperature gradient (50°C to 280°C at 10°C/min) provides optimal separation . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic peaks for the tert-butyl group at δ 1.44 ppm (singlet, 9H) and ester carbonyl at ~173 ppm in ¹³C NMR .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, amber glass containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and elevated temperatures (>40°C). Safety data sheets (SDS) for analogous esters (e.g., ethyl decanoate) recommend using personal protective equipment (PPE) and fume hoods during handling .

Advanced Research Questions

Q. How does this compound interact with biological systems, and what mechanisms underlie its metabolic fate?

In yeast models, decanoic acid derivatives are detoxified via esterification with ethanol, forming ethyl esters through the action of alcohol acyltransferases (e.g., Eeb1p). This mechanism reduces intracellular toxicity by exporting the esterified product . For tert-butyl esters, similar pathways may involve hydrolysis by esterases, releasing tert-butanol and decanoic acid, which can perturb membrane integrity or lipid metabolism .

Q. What strategies resolve contradictions in reported bioactivity data for decanoic acid esters across studies?

Discrepancies often arise from differences in ester purity, assay conditions (e.g., pH, solvent), or cell line variability. To address this:

Q. How can this compound be utilized in studying enzyme kinetics or protein-ligand interactions?

The tert-butyl group enhances steric bulk, making the ester a substrate analog for probing active-site accessibility in lipases or esterases. Kinetic assays (e.g., Michaelis-Menten analysis) under varying pH and temperature conditions can reveal enzyme specificity . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities for lipid-binding proteins .

Q. What role does this compound play in modulating oxidative stress responses in eukaryotic cells?

Exposure to medium-chain fatty acid esters induces oxidative stress via mitochondrial dysfunction. Transcriptomic studies in yeast show activation of oxidative stress response genes (e.g., SOD1, CTT1) and efflux transporters (e.g., TPO1) under decanoate stress . tert-Butyl esters may similarly alter redox homeostasis, measurable via glutathione (GSH/GSSG) assays or ROS-sensitive fluorescent probes .

Methodological Considerations

Q. How can researchers validate the environmental impact or biodegradability of this compound?

Follow OECD guidelines for ready biodegradability testing (e.g., OECD 301F). Use gas chromatography to monitor ester degradation in activated sludge over 28 days. Analog data for dibutyl sebacate suggest moderate persistence, with half-lives >60 days in aquatic systems .

Q. What computational tools predict the physicochemical properties of this compound?

Use QSAR models via EPI Suite or PubChem’s computed properties. Key parameters include logP (~5.2), water solubility (<1 mg/L), and vapor pressure (0.01 mmHg at 25°C) . Molecular dynamics simulations (e.g., GROMACS) model membrane interactions based on ester hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.